molecular formula C18H19N3O3 B4235511 N-[3-(acetylamino)phenyl]-4-(propionylamino)benzamide

N-[3-(acetylamino)phenyl]-4-(propionylamino)benzamide

Cat. No. B4235511
M. Wt: 325.4 g/mol
InChI Key: AZLORGWUOCHUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-4-(propionylamino)benzamide, commonly known as APB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APB is a benzamide derivative that has been synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of APB involves its ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever, and their inhibition by APB results in the anti-inflammatory, analgesic, and antipyretic effects of the compound. APB has also been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
APB has been shown to exert its effects on various biochemical and physiological processes. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to inhibit the activation of nuclear factor-κB, a transcription factor involved in the regulation of inflammatory responses. APB has also been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, APB has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.

Advantages and Limitations for Lab Experiments

APB has several advantages as a research tool. It is a potent and selective inhibitor of COX enzymes and HDACs, making it a useful tool for studying the role of these enzymes in various physiological and pathological processes. APB is also relatively stable and easy to synthesize, making it a cost-effective research tool. However, APB has some limitations as a research tool. It has low solubility in water, which can limit its use in certain experimental settings. In addition, its effects on other physiological processes, such as platelet aggregation and renal function, need to be further investigated.

Future Directions

There are several future directions for research on APB. One area of research is the development of more potent and selective inhibitors of COX enzymes and HDACs based on the structure of APB. Another area of research is the investigation of the potential use of APB as a therapeutic agent for various diseases, such as cancer, inflammatory disorders, and neurodegenerative diseases. The development of new formulations and delivery methods of APB may also improve its therapeutic potential. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of APB on various physiological and pathological processes.

Scientific Research Applications

APB has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases. APB has also been studied for its potential use as an antitumor agent, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

N-(3-acetamidophenyl)-4-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-3-17(23)20-14-9-7-13(8-10-14)18(24)21-16-6-4-5-15(11-16)19-12(2)22/h4-11H,3H2,1-2H3,(H,19,22)(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLORGWUOCHUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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